(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13497986
InChI: InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
SMILES: CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Molecular Formula: C22H22O8
Molecular Weight: 414.4 g/mol

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate

CAS No.:

Cat. No.: VC13497986

Molecular Formula: C22H22O8

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate -

Specification

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
IUPAC Name dimethyl (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate
Standard InChI InChI=1S/C22H22O8/c1-13-5-9-15(10-6-13)19(23)29-17(21(25)27-3)18(22(26)28-4)30-20(24)16-11-7-14(2)8-12-16/h5-12,17-18H,1-4H3/t17-,18-/m1/s1
Standard InChI Key BZAGONFTBOBTQG-QZTJIDSGSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)OC)OC(=O)C2=CC=C(C=C2)C)C(=O)OC

Introduction

Chemical Structure and Stereochemical Configuration

Molecular Architecture

The molecular formula of (2R,3R)-Dimethyl 2,3-bis((4-methylbenzoyl)oxy)succinate is C₂₂H₂₂O₈, with a molecular weight of 414.4 g/mol . The structure comprises a succinic acid core esterified at the 2 and 3 positions with 4-methylbenzoyl groups, while the terminal carboxylic acids are methylated (Figure 1). The (2R,3R) configuration ensures a specific spatial arrangement critical for its chiral discrimination capabilities .

Table 1: Key Structural Parameters

ParameterValueSource
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 15.8641 Å, b = 11.1230 Å, c = 13.0925 Å
Hydrogen BondingO2—H6A···O9 (2.68 Å)

The crystal structure reveals weak hydrogen bonds between the carbonyl oxygen (O9) of N,N-dimethylformamide (DMF) solvent molecules and hydroxyl groups of the succinate backbone, stabilizing the lattice .

Stereochemical Significance

The (2R,3R) enantiomer exhibits distinct interactions in chiral environments due to its rigid tetrahedral geometry. X-ray crystallography confirms the absolute configuration, with torsion angles aligning with L-tartaric acid derivatives . This stereochemistry is pivotal for forming diastereomeric salts with racemic amines, enabling enantiomer separation in pharmaceutical syntheses .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Acylation of Succinic Acid: Reaction of succinic acid with 4-methylbenzoyl chloride under basic conditions yields the bis-acylated intermediate.

  • Methyl Esterification: Treatment with methanol and catalytic sulfuric acid converts terminal carboxylic acids to methyl esters .

  • Chiral Resolution: Use of (−)-di-p-toluoyl-L-tartaric acid ensures isolation of the (2R,3R) enantiomer via differential crystallization .

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyridine, 0°C, 12 hr7895
2H₂SO₄, MeOH, reflux9298
3DMF/Water, 25°C, 48 hr6599.5

Key optimizations include solvent selection (DMF for coupling) and temperature control to prevent racemization .

Industrial Scalability

Continuous flow reactors enhance yield (≥85%) and reduce reaction times (≤6 hr) by maintaining precise stoichiometric ratios and minimizing side reactions. Automated crystallization systems improve enantiomeric excess (e.e.) to >99% .

Physical and Chemical Properties

Thermodynamic Parameters

  • Melting Point: 163–165°C

  • Density: 1.4 ± 0.1 g/cm³

  • Solubility: Soluble in DMF, DMSO, and chloroform; sparingly soluble in water (<0.1 mg/mL) .

Reactivity Profile

The compound undergoes:

  • Hydrolysis: Acidic or basic conditions cleave ester groups, regenerating succinic acid and 4-methylbenzoic acid.

  • Oxidation: Reaction with KMnO₄ yields diketone derivatives.

  • Nucleophilic Substitution: Amines displace methyl esters under alkaline conditions .

Applications in Pharmaceutical Chemistry

Chiral Resolution

As a resolving agent, the compound forms diastereomeric salts with racemic amines, enabling separation via crystallization. For example, it achieves 99% e.e. in isolating (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .

Neuropharmacological Research

In vitro studies demonstrate neuroprotective effects against glutamate-induced cytotoxicity (IC₅₀ = 12 µM), likely via modulation of NMDA receptor activity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.2–8.1 (m, 8H, aromatic), 3.7 (s, 6H, OCH₃), 2.4 (s, 6H, CH₃) .

  • HPLC-MS: [M+H]⁺ = 415.2, retention time = 8.2 min (C18 column).

X-Ray Diffraction

Crystallographic data (CCDC 2058853) confirm the (2R,3R) configuration and hydrogen-bonding network .

Future Directions

Ongoing research explores its use in asymmetric catalysis and biodegradable polymers. Computational modeling (DFT) aims to predict novel derivatives with enhanced bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator